molecular formula Cl3Cr B8817157 Chromium chloride

Chromium chloride

Cat. No. B8817157
M. Wt: 158.35 g/mol
InChI Key: QSWDMMVNRMROPK-UHFFFAOYSA-K
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Patent
US08083842B2

Procedure details

In a known method for producing a chromium salt, such as chromium nitrate, chromium phosphate, or chromium chloride, ore is subjected to alkali oxidizing roasting to prepare a sodium dichromate solution, sulfuric acid is added to the sodium dichromate solution, which is then subsequently reduced with an organic substance to produce a chromium sulfate solution, caustic soda or soda ash is added thereto to form a precipitate of chromium hydroxide or chromium carbonate, which is subsequently subjected to filtration and water washing, and then nitric acid, phosphoric acid, or hydrochloric acid is added thereto for dissolution. In another known method, chromium ore is reduced in an electric furnace using a carbon reductant to produce high-carbon ferrochromium, the high-carbon ferrochromium is extracted with sulfuric acid, the resulting solution is electrolyzed to obtain metallic chromium, and nitric acid or hydrochloric acid is added to the metallic chromium to produce chromium nitrate or chromium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Cr+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.P([O-])([O-])([O-])=O.[Cr+3].[Cl-].[Cr+3].[Cl-].[Cl-].[Cr:24](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+:33].[Na+].[S:35](=[O:39])(=[O:38])([OH:37])[OH:36]>>[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:24].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:5].[OH-:2].[Na+:33] |f:0.1.2.3,4.5,6.7.8.9,10.11.12,14.15.16.17.18,19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Cr+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08083842B2

Procedure details

In a known method for producing a chromium salt, such as chromium nitrate, chromium phosphate, or chromium chloride, ore is subjected to alkali oxidizing roasting to prepare a sodium dichromate solution, sulfuric acid is added to the sodium dichromate solution, which is then subsequently reduced with an organic substance to produce a chromium sulfate solution, caustic soda or soda ash is added thereto to form a precipitate of chromium hydroxide or chromium carbonate, which is subsequently subjected to filtration and water washing, and then nitric acid, phosphoric acid, or hydrochloric acid is added thereto for dissolution. In another known method, chromium ore is reduced in an electric furnace using a carbon reductant to produce high-carbon ferrochromium, the high-carbon ferrochromium is extracted with sulfuric acid, the resulting solution is electrolyzed to obtain metallic chromium, and nitric acid or hydrochloric acid is added to the metallic chromium to produce chromium nitrate or chromium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Cr+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.P([O-])([O-])([O-])=O.[Cr+3].[Cl-].[Cr+3].[Cl-].[Cl-].[Cr:24](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+:33].[Na+].[S:35](=[O:39])(=[O:38])([OH:37])[OH:36]>>[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:24].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:5].[OH-:2].[Na+:33] |f:0.1.2.3,4.5,6.7.8.9,10.11.12,14.15.16.17.18,19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Cr+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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